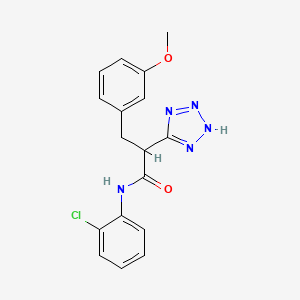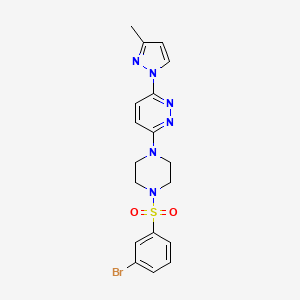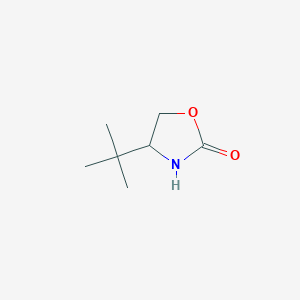
1,3-Dimethylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylpiperidin-3-amine is a compound that falls within the broader class of piperidines, which are six-membered heterocyclic amines featuring a nitrogen atom. Piperidines are of significant interest in pharmaceutical and biological research due to their presence in a variety of bioactive molecules.
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-aminopiperidines, can be achieved through an efficient one-pot synthesis method. This method involves the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of various nitrogen nucleophiles, including azide and amine functionalities . The regioselectivity of this transformation is particularly noteworthy as it enables the formation of anti-Markovnikov-type adducts, which is a complementary approach to the traditional Markovnikov-based olefin amino functionalization methods .
Molecular Structure Analysis
While the provided data does not directly discuss the molecular structure of 1,3-Dimethylpiperidin-3-amine, it is related to the structural analysis of piperidine derivatives. For instance, the molecular structure of 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound with a similar piperidine motif, has been studied in the context of its interaction with carboxylic acids to form organic salts . These interactions are primarily driven by classical hydrogen bonds and other non-covalent associations, which are crucial for the stability and formation of the crystalline structures .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is often explored through their interactions with other molecules. In the case of 5,7-dimethyl-1,8-naphthyridine-2-amine, the formation of organic salts with carboxylic acids through strong classical hydrogen bonds and other non-covalent interactions is a key reaction . These reactions result in a variety of supramolecular assemblies, demonstrating the versatility of piperidine derivatives in forming complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from their synthesis and molecular interactions. The one-pot synthesis method for 3-aminopiperidines suggests that these compounds can be tailored for specific properties by choosing appropriate nitrogen nucleophiles . Additionally, the formation of organic salts and the resulting crystalline structures indicate that piperidine derivatives can exhibit a range of melting points, solubilities, and stabilities, which are characterized by techniques such as IR, mp, EA, and XRD .
科学的研究の応用
Polymer Synthesis and Characterization
1,3-Dimethylpiperidin-3-amine is instrumental in the synthesis of novel polymers, such as Poly(β-aminoesters), which have been synthesized through addition reactions with bis(acrylate ester). These polymers showcase degradable characteristics, making them suitable for biomedical applications, including as non-cytotoxic synthetic transfection vectors for delivering plasmid DNA. Their degradation kinetics have been extensively studied, indicating more rapid degradation at physiological pH, which is significant for their potential application in drug delivery systems (Lynn & Langer, 2000).
Theoretical and Experimental Chemistry Studies
In another aspect, 1,3-Dimethylpiperidin-3-amine derivatives have been examined through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore their electronic properties. These studies provide insights into their chemical behavior, bonding characteristics, and potential applications in designing new materials or chemical sensors. Such detailed theoretical and experimental analyses highlight the compound's versatility and potential in various scientific and industrial applications (Fatima et al., 2021).
Advanced Material Synthesis
The compound's role extends into material science, where it serves as a building block for advanced materials. Its chemical reactivity has been harnessed to develop amides directly from carboxylic acids and amines, simplifying the synthesis process of complex molecules. This capability is particularly valuable in synthesizing materials with specific functional properties, such as conductive polymers or materials for energy storage and conversion applications (Lanigan, Starkov, & Sheppard, 2013).
Environmental Chemistry Applications
1,3-Dimethylpiperidin-3-amine's relevance extends to environmental chemistry, where it contributes to the development of green chemistry protocols. For instance, its derivatives have been utilized in capturing and converting CO2 to formic acid, demonstrating its potential in carbon capture and utilization strategies. This application not only addresses environmental concerns but also provides a sustainable pathway for synthesizing valuable chemicals (Zhang et al., 2009).
Safety And Hazards
The safety information for 1,3-Dimethylpiperidin-3-amine indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
1,3-dimethylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(8)4-3-5-9(2)6-7/h3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCKCLPXCXQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpiperidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2549306.png)
![7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2549307.png)
![Bicyclo[4.1.0]heptane-1-methanol](/img/structure/B2549309.png)
![N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2549310.png)
![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)
![Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2549314.png)




